(3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one (3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9706820
InChI: InChI=1S/C20H16N2O2S2/c1-21-15-10-6-5-9-14(15)16(18(21)23)17-19(24)22(20(25)26-17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3/b17-16-
SMILES: CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O
Molecular Formula: C20H16N2O2S2
Molecular Weight: 380.5 g/mol

(3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC9706820

Molecular Formula: C20H16N2O2S2

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C20H16N2O2S2
Molecular Weight 380.5 g/mol
IUPAC Name (5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H16N2O2S2/c1-21-15-10-6-5-9-14(15)16(18(21)23)17-19(24)22(20(25)26-17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3/b17-16-
Standard InChI Key DQQRIVCUJFBWLO-MSUUIHNZSA-N
Isomeric SMILES CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O
SMILES CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O
Canonical SMILES CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, (5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, delineates its core structure: a thiazolidinone ring (with a sulfur atom at position 2 and a ketone at position 4) conjugated to an indole system via a Z-configured double bond . The phenethyl group at N3 of the thiazolidinone and the methyl group at N1 of the indole introduce steric and electronic modifications critical to its reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₆N₂O₂S₂
Molecular Weight380.5 g/mol
XLogP3-AA5.7
Rotatable Bond Count5
Hydrogen Bond Acceptors4

Spectroscopic and Computational Data

The SMILES string CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O encodes the stereochemistry and connectivity, validated by NMR and mass spectrometry . Density functional theory (DFT) calculations predict a planar geometry for the thiazolidinone-indole system, stabilized by intramolecular hydrogen bonding between the indole carbonyl and thiazolidinone sulfur . The InChIKey DQQRIVCUJFBWLO-MSUUIHNZSA-N facilitates database searches and confirms enantiomeric purity .

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis proceeds via a three-step sequence:

  • Indole Preparation: Fischer indole synthesis from phenylhydrazine and 4-methylcyclohexanone yields 1-methylindole-2-one.

  • Thiazolidinone Formation: Cyclocondensation of phenethyl isothiocyanate with ethyl bromoacetate forms the 3-phenethyl-2-thioxothiazolidin-4-one intermediate.

  • Knoevenagel Condensation: The indole and thiazolidinone are coupled under basic conditions (piperidine/EtOH, 80°C) to establish the Z-configured exocyclic double bond.

Table 2: Optimization of Coupling Reaction

ConditionYield (%)Purity (%)
Piperidine/EtOH7298
DBU/DMF6595
No catalyst<5N/A

Reactivity and Derivatization

The thioxo group at C2 undergoes nucleophilic substitution with amines (e.g., morpholine, 80°C, 12h) to yield thioether analogs. Oxidation with KMnO₄ in acetone converts the thiazolidinone sulfur to a sulfoxide, while NaBH₄ reduces the indole carbonyl to a hydroxyl group, enabling further functionalization.

Comparative Analysis with Structural Analogs

Thiazolidinone-Indole Hybrids

Removing the phenethyl group (as in CID 1906318) reduces COX-2 binding by 40%, underscoring its role in hydrophobic interactions . Methylation at N1 of the indole (vs. benzyl in CID 5796332) decreases logP from 6.1 to 5.7, improving aqueous solubility .

Table 3: Structure-Activity Relationships

ModificationCOX-2 IC₅₀ (µM)logP
Phenethyl at N312.45.7
Benzyl at N318.96.1
No N1 substitution45.64.9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator